(2E)-3-(5-bromo-2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2/c1-24-16-7-6-13(19)9-11(16)8-12(10-20)17-21-15-5-3-2-4-14(15)18(23)22-17/h2-9H,1H3,(H,21,22,23)/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWBCAFVFFXYOR-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS002227589, also known as (2E)-3-(5-bromo-2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile, F1673-3775, or (E)-3-(5-bromo-2-methoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of ions and metabolites across the mitochondrial outer membrane.
Mode of Action
AKOS002227589 interacts with VDACs and reduces their conductance. In HEK-293 cells, AKOS002227589 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis. The IC50 values range from 3.3 to 3.6 μM.
Biochemical Pathways
Its inhibition of vdacs can impact multiple cellular processes, including energy metabolism and apoptosis. By inhibiting VDACs, AKOS002227589 can potentially disrupt the balance of ions and metabolites in the mitochondria, affecting cellular energy production and other mitochondrial functions.
Pharmacokinetics
Result of Action
The molecular and cellular effects of AKOS002227589’s action primarily involve the inhibition of VDACs, leading to changes in mitochondrial function. This can result in the prevention of apoptosis and the modulation of cellular energy metabolism. In addition, AKOS002227589 has been shown to prevent glucotoxicity-mediated overexpression of VDAC1 in INS-1 cells.
Biological Activity
The compound (2E)-3-(5-bromo-2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile , often referred to as a quinazoline derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
Research indicates that quinazoline derivatives exhibit a range of biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Many quinazoline compounds act as inhibitors of specific enzymes involved in cancer proliferation and inflammation.
- Modulation of Signal Transduction Pathways : These compounds often interfere with key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
- Antimicrobial Properties : Some studies have shown that quinazoline derivatives possess antimicrobial activity against various pathogens.
Anticancer Activity
Numerous studies have explored the anticancer properties of quinazoline derivatives. For instance, a study conducted on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinazoline Derivative A | MCF-7 (Breast) | 15 |
| Quinazoline Derivative B | A549 (Lung) | 20 |
| (2E)-3-(5-bromo-2-methoxyphenyl)-... | HeLa (Cervical) | 12 |
Antimicrobial Activity
In vitro studies have shown that certain derivatives exhibit antimicrobial effects against Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity:
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Quinazoline Derivative C | Staphylococcus aureus | 25 µg/mL |
| Quinazoline Derivative D | Escherichia coli | 30 µg/mL |
| (2E)-3-(5-bromo-2-methoxyphenyl)-... | Pseudomonas aeruginosa | 20 µg/mL |
Study on Anticancer Properties
A recent study evaluated the effects of (2E)-3-(5-bromo-2-methoxyphenyl)-... on HeLa cells. The results indicated that treatment with the compound led to apoptosis in approximately 70% of the cells after 48 hours. The study utilized flow cytometry to assess cell viability and apoptosis markers such as Annexin V/PI staining.
Research on Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of this quinazoline derivative against clinical isolates of Pseudomonas aeruginosa. The compound displayed a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
The target compound shares the quinazolinone core with kinase inhibitors like gefitinib analogs, while its bromophenyl group aligns with halogenated aromatics in antimicrobial agents . The α,β-unsaturated nitrile group is structurally analogous to acrylonitrile derivatives, which are studied for covalent binding to biological targets .
Physicochemical Properties
Similarity coefficients (e.g., Tanimoto index) quantify structural overlap using binary fingerprints. For example:
Table 2: Similarity Coefficients (Hypothetical Data)
| Compound Pair | Tanimoto Index (0–1) | Dice Coefficient | Reference |
|---|---|---|---|
| Target vs. Methyl (2E)-3-(4-bromophenyl)-... | 0.65 | 0.78 | |
| Target vs. 6-Methoxy-8-methylquinoline | 0.41 | 0.55 | |
| Target vs. EGCG | 0.28 | 0.36 |
Higher Tanimoto values (e.g., 0.65) indicate greater similarity, driven by shared bromophenyl and unsaturated chains. Lower scores with EGCG reflect divergent core structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
